5-Carboxylic acid, omeprazole sulphide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

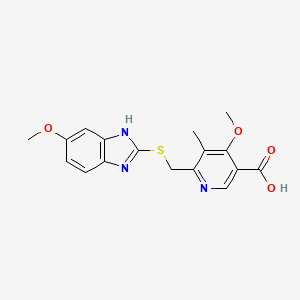

5-Carboxylic acid, omeprazole sulphide, also known as 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-5-methyl-3-pyridinecarboxylic acid, is a derivative of omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by its unique structure, which includes a benzimidazole ring and a pyridine carboxylic acid moiety .

准备方法

The synthesis of 5-Carboxylic acid, omeprazole sulphide involves several steps. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

化学反应分析

5-Carboxylic acid, omeprazole sulphide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide. Reducing agents like sodium borohydride are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

科学研究应用

Chemical Applications

Intermediate in Synthesis

5-Carboxylic acid, omeprazole sulphide serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules, making it a valuable building block in the pharmaceutical industry. This compound can undergo various chemical reactions, including oxidation and substitution, which are essential for synthesizing new therapeutic agents.

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard for the development and validation of analytical methods. Its use ensures accuracy in the quantification of omeprazole and its metabolites in biological samples.

Biological Applications

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Studies have shown that derivatives of omeprazole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation.

Medical Applications

Treatment of Acid-Related Disorders

As a derivative of omeprazole, this compound is being studied for its efficacy in treating gastroesophageal reflux disease (GERD) and peptic ulcers. Its mechanism of action involves the inhibition of the proton pump (H+/K+ ATPase), leading to reduced gastric acid secretion .

Pharmacological Studies

Clinical studies have explored the pharmacological effects of omeprazole and its derivatives, including this compound. These studies focus on understanding the compound's safety profile and potential adverse effects associated with long-term use . Notably, there are concerns regarding genomic instability and increased cancer risk with prolonged use of proton pump inhibitors like omeprazole .

Comparative Analysis with Related Compounds

A comparative analysis highlights the differences between this compound and other proton pump inhibitors:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Omeprazole | Inhibits H+/K+ ATPase | Widely used for GERD and ulcers |

| Esomeprazole | S-enantiomer of omeprazole | Improved pharmacokinetics |

| Lansoprazole | Similar mechanism but different structure | Rapid onset of action |

| Rabeprazole | Similar mechanism | Longer duration of effect |

This table illustrates how this compound stands out due to its potential as an intermediate for novel therapeutic agents while sharing similar mechanisms with established proton pump inhibitors.

Case Studies and Research Findings

Recent studies have focused on profiling metabolites of omeprazole in biological systems to understand better how these compounds behave under various physiological conditions. For instance, research involving stable isotope ratio-patterning has provided insights into the metabolic pathways associated with omeprazole and its derivatives .

Additionally, investigations into the long-term effects of proton pump inhibitors have raised concerns about their impact on gastric health and potential carcinogenic risks . These findings underscore the importance of ongoing research into the safety and efficacy profiles of compounds like this compound.

作用机制

The mechanism of action of 5-Carboxylic acid, omeprazole sulphide is similar to that of omeprazole. It inhibits the proton pump (H+/K+ ATPase) in the stomach lining, thereby reducing gastric acid secretion. The compound binds to the enzyme’s active site, blocking the final step of acid production. This non-competitive inhibition leads to a dose-dependent reduction in acid secretion .

相似化合物的比较

5-Carboxylic acid, omeprazole sulphide can be compared with other proton pump inhibitors and related compounds:

Omeprazole: The parent compound, widely used for treating acid-related disorders.

Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Rabeprazole: Known for its rapid onset of action and longer duration of effect.

Each of these compounds has unique properties that make them suitable for specific clinical applications. This compound stands out due to its potential use as an intermediate in the synthesis of novel therapeutic agents.

生物活性

5-Carboxylic acid, omeprazole sulphide is a derivative of the widely used proton pump inhibitor (PPI) omeprazole. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications and implications in various medical fields.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzimidazole ring and a pyridine carboxylic acid moiety. Its chemical formula is C17H17N3O4S . The unique structural features contribute to its biological activity, particularly in inhibiting gastric acid secretion through the H+/K+ ATPase enzyme system.

The primary mechanism of action for this compound aligns with that of its parent compound, omeprazole. It inhibits the H+/K+ ATPase enzyme in gastric parietal cells, leading to a significant reduction in gastric acid secretion. This non-competitive inhibition is dose-dependent and effectively decreases gastric acidity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been investigated for its potential effectiveness against various microbial strains, which could be beneficial in treating infections associated with gastric conditions .

Anti-inflammatory Effects

Emerging research highlights the anti-inflammatory properties of omeprazole and its derivatives. In vitro studies have demonstrated that omeprazole can reduce pro-inflammatory cytokines in human microglial cells, suggesting potential applications in neuroinflammatory conditions . The anti-inflammatory effects of this compound may extend to similar pathways, warranting further investigation.

Case Studies and Experimental Data

- Metabolite Identification : A study explored the metabolites of omeprazole in mouse models, identifying several new metabolites that may contribute to its biological effects. The pharmacokinetics of these metabolites were evaluated through various administration routes (oral, intravenous, intraperitoneal), revealing distinct profiles based on the route of administration .

- Impact on Cation Transport : Research indicated that omeprazole affects cation transport across epithelial layers, specifically decreasing paracellular cation permeability. This alteration can influence magnesium absorption and has implications for gastrointestinal health .

- Comparative Studies : A comparative analysis of various PPIs (including omeprazole) demonstrated their competitive inhibition of CYP2C19 activity. This interaction is significant as it affects the metabolism of co-administered drugs, highlighting the importance of understanding drug interactions involving this compound .

Data Table: Biological Activities and Effects

属性

IUPAC Name |

4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-9-14(18-7-11(16(21)22)15(9)24-3)8-25-17-19-12-5-4-10(23-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOSHBGSJBEMGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。